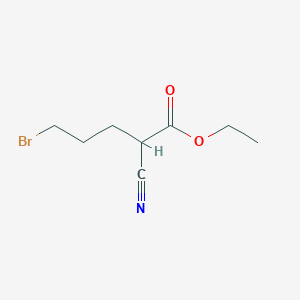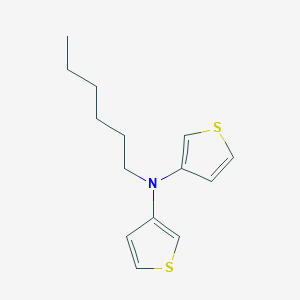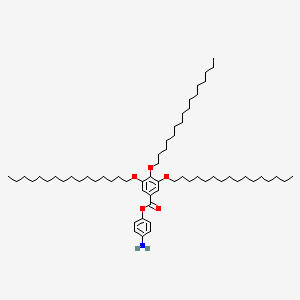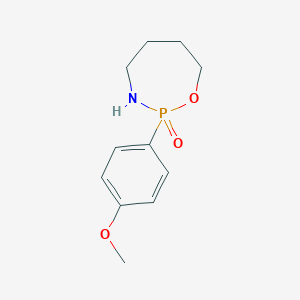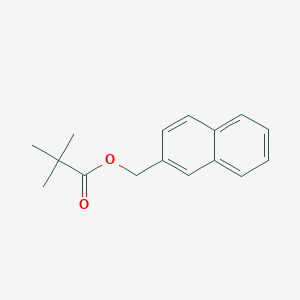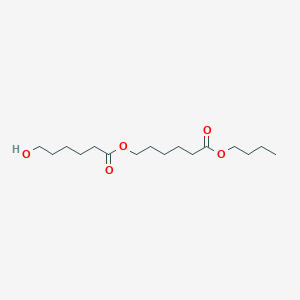![molecular formula C13H18SSi B14243388 Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- CAS No. 221292-45-1](/img/structure/B14243388.png)
Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- is a chemical compound with the molecular formula C₁₃H₁₈SSi and a molecular weight of 234.437 g/mol . This compound is characterized by the presence of a silane group attached to a phenyl ring via an ethynyl linkage, and a thioether group. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- typically involves the reaction of 4-ethynylphenylthiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride, potassium fluoride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized silanes depending on the substituent introduced.
Applications De Recherche Scientifique
Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- involves its ability to undergo various chemical transformations. The ethynyl group can participate in cycloaddition reactions, while the thioether group can be oxidized or reduced to form different functional groups. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar structure but lacks the thioether group.
Triisopropyl[(trimethylsilyl)ethynyl]silane: Contains a triisopropylsilyl group instead of a trimethylsilyl group.
Uniqueness
Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl- is unique due to the presence of both an ethynyl group and a thioether group. This combination of functional groups allows for a wider range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
221292-45-1 |
|---|---|
Formule moléculaire |
C13H18SSi |
Poids moléculaire |
234.43 g/mol |
Nom IUPAC |
2-(4-ethynylphenyl)sulfanylethyl-trimethylsilane |
InChI |
InChI=1S/C13H18SSi/c1-5-12-6-8-13(9-7-12)14-10-11-15(2,3)4/h1,6-9H,10-11H2,2-4H3 |
Clé InChI |
IFHRPEWVHSRBAS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCSC1=CC=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)



![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

